molecular formula C6H3BrF2Zn B3042150 2,4-Difluorophenylzinc bromide CAS No. 517920-79-5

2,4-Difluorophenylzinc bromide

Cat. No. B3042150
CAS RN: 517920-79-5
M. Wt: 258.4 g/mol
InChI Key: ACVYIAKLGGCVDQ-UHFFFAOYSA-M
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Description

2,4-Difluorophenylzinc bromide is an organozinc compound . Its molecular formula is C6H3BrF2Zn .


Synthesis Analysis

The synthesis of 2,4-Difluorophenylzinc bromide involves the reaction of highly active zinc . It has been used in the preparation of some non-steroidal anti-inflammatory drugs (NSAIDs) using readily available organozinc reagents .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorophenylzinc bromide is represented by the InChI code: 1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q;;+1/p-1 . The molecular weight is 258.38 .


Chemical Reactions Analysis

In chemical reactions, 2,4-Difluorophenylzinc bromide undergoes cross-coupling reactions with appropriate coupling partners to give rise to biologically active compounds under mild conditions . For example, it has been used in the preparation of Diflunisal, a nonacetylated phenyl derivative of salicylic acid .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Difluorophenylzinc bromide (MFCD02260152), focusing on six unique applications:

Cross-Coupling Reactions

2,4-Difluorophenylzinc bromide is widely used in cross-coupling reactions, particularly in the Negishi coupling . This reaction involves the coupling of organozinc reagents with organic halides in the presence of a palladium catalyst. The compound’s high reactivity and compatibility with various functional groups make it an excellent choice for synthesizing complex organic molecules .

Synthesis of Pharmaceuticals

This compound is instrumental in the synthesis of pharmaceuticals, especially non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal . The organozinc reagent facilitates the formation of key intermediates through efficient coupling reactions, which are crucial for the large-scale production of these drugs .

Material Science

In material science, 2,4-Difluorophenylzinc bromide is used to create functionalized polymers and advanced materials . Its ability to introduce fluorinated phenyl groups into polymer backbones enhances the thermal stability, chemical resistance, and mechanical properties of the resulting materials .

Agricultural Chemistry

The compound is also applied in agricultural chemistry for the synthesis of agrochemicals . Its role in forming complex organic molecules helps in developing new pesticides and herbicides that are more effective and environmentally friendly .

Organic Synthesis

In organic synthesis, 2,4-Difluorophenylzinc bromide is used to construct fluorinated aromatic compounds . These compounds are valuable in various fields, including medicinal chemistry and materials science, due to their unique chemical properties .

Catalysis Research

The compound is utilized in catalysis research to study and develop new catalytic systems. Its reactivity and functional group tolerance make it a useful reagent for exploring new catalytic processes and improving existing ones .

Environmental Chemistry

In environmental chemistry, 2,4-Difluorophenylzinc bromide is used to synthesize compounds that can be employed in pollution control and remediation . Its role in creating molecules that can break down pollutants or capture harmful substances is crucial for developing sustainable environmental technologies .

Bioconjugation

The compound is also explored in bioconjugation techniques, where it is used to attach fluorinated phenyl groups to biological molecules. This application is significant in developing new diagnostic tools and therapeutic agents that require precise molecular modifications .

Mechanism of Action

The mechanism of action of 2,4-Difluorophenylzinc bromide involves its reaction with other compounds in a cross-coupling reaction . This reaction is facilitated by the use of a catalyst, such as Pd(OAc)2 and SPhos .

Safety and Hazards

2,4-Difluorophenylzinc bromide is classified as a dangerous substance. It has hazard statements H225, H302, H314, H335, H351 . These indicate that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

The future directions of 2,4-Difluorophenylzinc bromide research could involve its use in the synthesis of other biologically active compounds. Its use in the preparation of non-steroidal anti-inflammatory drugs suggests potential applications in pharmaceutical research .

properties

IUPAC Name

bromozinc(1+);1,3-difluorobenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYIAKLGGCVDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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